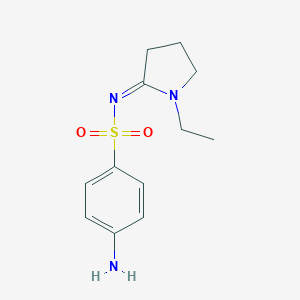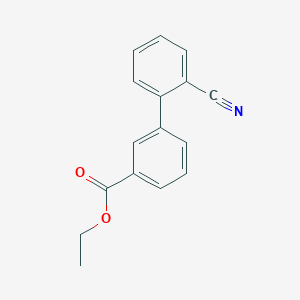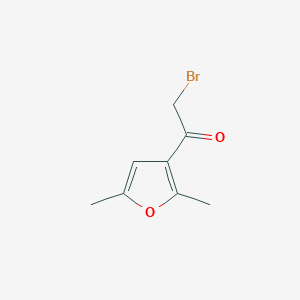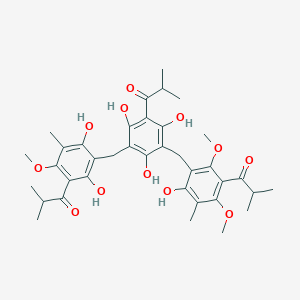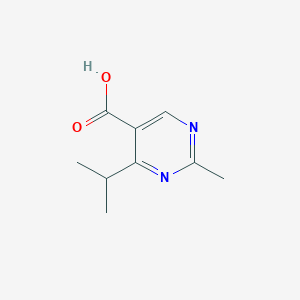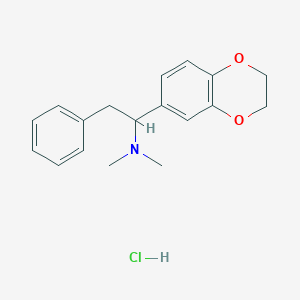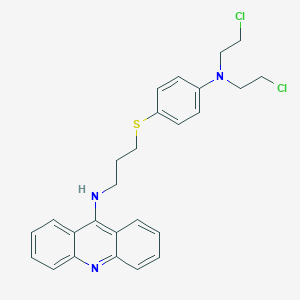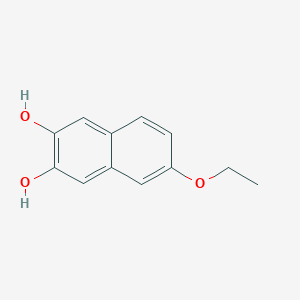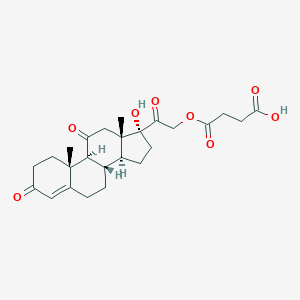
6-Methoxycyclohexene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxycyclohexene-1-carbaldehyde, also known as MCHCA, is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a strong odor and is primarily used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-Methoxycyclohexene-1-carbaldehyde is not well-understood, but it is believed to act as a reactive intermediate in organic synthesis reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 6-Methoxycyclohexene-1-carbaldehyde. However, it is considered to be a relatively safe compound with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methoxycyclohexene-1-carbaldehyde in lab experiments is its high reactivity, which makes it a useful starting material for the synthesis of various organic compounds. However, its strong odor and potential toxicity can be a limitation in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Methoxycyclohexene-1-carbaldehyde. One area of interest is the development of new synthetic methods that utilize 6-Methoxycyclohexene-1-carbaldehyde as a starting material. Additionally, further studies are needed to understand the mechanism of action and potential applications of 6-Methoxycyclohexene-1-carbaldehyde in various fields of research.
Synthesemethoden
6-Methoxycyclohexene-1-carbaldehyde can be synthesized through a multi-step process that involves the reaction of cyclohexanone with methanol and hydrochloric acid. The resulting product is then oxidized using potassium permanganate to produce 6-Methoxycyclohexene-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Methoxycyclohexene-1-carbaldehyde has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
137032-93-0 |
|---|---|
Produktname |
6-Methoxycyclohexene-1-carbaldehyde |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
6-methoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8-5-3-2-4-7(8)6-9/h4,6,8H,2-3,5H2,1H3 |
InChI-Schlüssel |
MMAPHOPWBIHEKM-UHFFFAOYSA-N |
SMILES |
COC1CCCC=C1C=O |
Kanonische SMILES |
COC1CCCC=C1C=O |
Synonyme |
1-Cyclohexene-1-carboxaldehyde, 6-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



